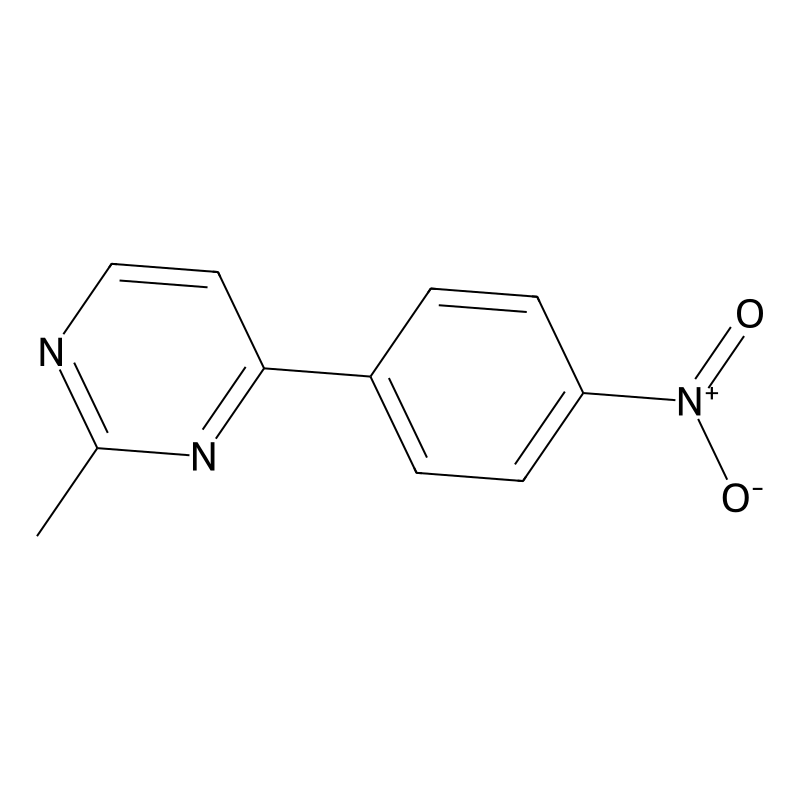

2-Methyl-4-(4-nitrophenyl)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-4-(4-nitrophenyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a methyl group and a nitrophenyl group. The chemical formula for this compound is CHNO, indicating it contains 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The presence of the nitro group (-NO) on the phenyl ring significantly influences the compound's electronic properties and reactivity, making it a subject of interest in various chemical and biological studies.

- Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Reduction: Similar to oxidation, the nitro group can be converted to an amino group under reducing conditions.

- Substitution: The methyl group on the pyrimidine ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions- Oxidation/Reduction: Hydrogen gas and palladium catalyst.

- Substitution: Halogenating agents (e.g., chlorine or bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed- From oxidation/reduction: Formation of 2-methyl-4-(4-aminophenyl)pyrimidine.

- From substitution: Halogenated or nitrated derivatives.

- From oxidation/reduction: Formation of 2-methyl-4-(4-aminophenyl)pyrimidine.

- From substitution: Halogenated or nitrated derivatives.

Research indicates that 2-methyl-4-(4-nitrophenyl)pyrimidine exhibits potential biological activities, particularly in antimicrobial applications. Its ability to interact with biological targets makes it a candidate for further investigation in drug design, especially for developing anticancer and antiviral agents. The mechanism of action involves binding to specific molecular targets, potentially through hydrogen bonding and π-π interactions due to the nitrophenyl group.

The synthesis of 2-methyl-4-(4-nitrophenyl)pyrimidine typically involves:

- Condensation Reaction: Reacting 2-methylpyrimidine with 4-nitrobenzaldehyde under basic conditions.

- Common bases used include sodium hydroxide or potassium carbonate.

- Solvents like ethanol or methanol are often employed.

- Industrial Production: This may involve similar methods but optimized for larger-scale production using continuous flow reactors to enhance yield and purity.

The compound has various applications across different fields:

- Chemistry: Serves as a building block in synthesizing more complex heterocyclic compounds.

- Biology: Investigated for its antimicrobial properties and potential therapeutic uses.

- Medicine: Explored for drug design, particularly in anticancer and antiviral research.

- Industry: Used in producing advanced materials such as organic semiconductors and dyes.

Studies have shown that the interactions of 2-methyl-4-(4-nitrophenyl)pyrimidine with biological targets are influenced by its structural features. The nitrophenyl group enhances binding affinity through various interactions, including hydrogen bonding and coordination with metal ions. These properties make it a valuable compound for further exploration in medicinal chemistry.

Several compounds share structural similarities with 2-methyl-4-(4-nitrophenyl)pyrimidine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methyl-4-(4-aminophenyl)pyrimidine | Contains an amino group instead of a nitro group | Potentially different biological activity due to amino substitution |

| 2-Methyl-4-(4-chlorophenyl)pyrimidine | Contains a chlorine atom instead of a nitro group | Chlorinated derivatives may exhibit distinct reactivity patterns |

| 2-Methyl-4-(4-bromophenyl)pyrimidine | Contains a bromine atom instead of a nitro group | Brominated compounds often show unique pharmacological properties |

Uniqueness

The uniqueness of 2-methyl-4-(4-nitrophenyl)pyrimidine lies in its nitro substituent, which imparts specific electronic characteristics that differentiate it from other derivatives. This makes it particularly valuable as an intermediate in synthesizing biologically active compounds and materials. Its distinct reactivity patterns compared to similar compounds further highlight its significance in chemical research and applications.